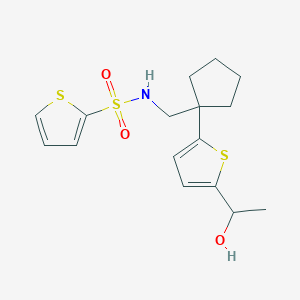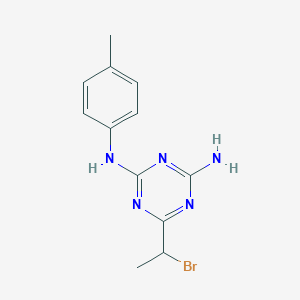
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anticonvulsant Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and anticonvulsant properties. For instance, certain azoles incorporating a sulfonamide moiety showed promising anticonvulsant activity, with some compounds providing significant protection against induced convulsions (Farag et al., 2012). Additionally, novel thiophene derivatives with various moieties, including sulfonamide, were prepared and evaluated for their anticancer activity, showing cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).
Enzyme Inhibition
Sulfonamide compounds have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer. For example, some sulfonamides showed potent inhibition of carbonic anhydrase isoenzymes, suggesting their usefulness in developing therapeutic agents (Alım et al., 2020).
Anti-inflammatory and Analgesic Properties
Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory and analgesic effects. Such compounds may offer new therapeutic options for treating inflammation and pain while minimizing adverse side effects. For instance, celecoxib derivatives, containing a sulfonamide group, were investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities, demonstrating significant potential as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Activity
Sulfonamide-based compounds have been explored for their antimicrobial properties, including antibacterial and antifungal activities. This research avenue holds promise for developing new antimicrobials to combat resistant bacterial and fungal strains. For example, sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities, showcasing moderate to significant effectiveness against various strains (Chohan & Shad, 2011).
Molecular Modeling and Drug Development
The synthesis and characterization of sulfonamide derivatives have been complemented by molecular modeling studies to better understand their interaction with biological targets and to aid in the design of more effective drugs. These studies provide valuable insights into the molecular basis of the compounds' activities and help in optimizing their properties for specific therapeutic applications (Mahmood et al., 2016).
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFTJDCNAGKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613133.png)

![3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2613137.png)
![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2613138.png)
![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2613141.png)
![3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
